N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
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Overview
Description
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a 3-methylbenzyl group and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the 3-methylbenzyl group and the thiophenesulfonamide moiety. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 3-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst.
Attachment of the thiophenesulfonamide group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with thiophenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares the pyrazole ring and 3-methylbenzyl group but differs in the presence of a pyrimidine ring instead of the thiophenesulfonamide group.
1-(3-Methylbenzyl)pyrrolidine: This compound has a similar 3-methylbenzyl group but features a pyrrolidine ring instead of the pyrazole and thiophenesulfonamide moieties.
Uniqueness
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is unique due to the combination of its pyrazole ring, 3-methylbenzyl group, and thiophenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H15N3O2S2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-12-4-2-5-13(8-12)10-18-11-14(9-16-18)17-22(19,20)15-6-3-7-21-15/h2-9,11,17H,10H2,1H3 |
InChI Key |
PUGTWGCYXQLKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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